molecular formula C6H6ClN5 B1361495 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5413-96-7

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1361495
CAS RN: 5413-96-7
M. Wt: 183.6 g/mol
InChI Key: IXLBKCICUWBZOQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of 1H-pyrazolo[3,4-d]pyrimidines . These compounds are important as they exhibit various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been synthesized through nucleophilic substitution reactions, with its structure established using techniques like high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. This has been a significant step in understanding its chemical properties and potential applications in pharmacology (Ogurtsov & Rakitin, 2021).

Pharmacological Potential

  • The compound has been identified as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may hold potential as substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Biological Activities and Drug Development

  • A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, highlighting the potential of this compound as a base for developing therapeutics (Abdellatif et al., 2014).
  • The compound has also been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which have been tested for their ability to inhibit acetylcholinesterase and carbonic anhydrase, indicating its relevance in neurodegenerative and other diseases (Aydin et al., 2021).

Methodological Advances

  • The compound has been involved in novel synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions, enhancing the efficiency of producing pyrazolo[3,4-d]pyrimidine derivatives (Quiroga et al., 2008).

Mechanism of Action

While the specific mechanism of action for 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not mentioned, it’s worth noting that 1H-pyrazolo[3,4-d]pyrimidines have been studied for their various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . These compounds have attracted great interest as purine analogs .

Future Directions

The future directions for 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and similar compounds could involve further exploration of their biological activities. As mentioned, 1H-pyrazolo[3,4-d]pyrimidines have exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . Therefore, new derivatives of 1H-pyrazolo[3,4-d]pyrimidines are of great interest .

properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLBKCICUWBZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278519
Record name 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5413-96-7
Record name NSC7869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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